Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH

Description

Properties

IUPAC Name |

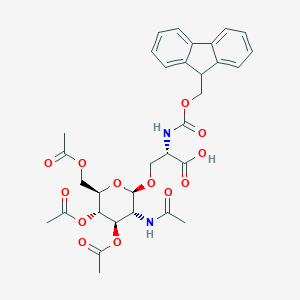

(2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28+,29+,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORICVOOXZDVFIP-ILRBKQRBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Fmoc-L-Ser(GlcNAc) Building Block

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of O-GlcNAcylated peptides. It provides an in-depth exploration of the Fmoc-L-Ser(GlcNAc) building block, a critical reagent for investigating the profound biological roles of O-GlcNAc modifications.

The Significance of O-GlcNAcylation: A Pivotal Post-Translational Modification

In the landscape of cellular regulation, post-translational modifications (PTMs) of proteins represent a critical layer of control, dictating protein function, localization, and stability. Among these, O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) has emerged as a uniquely dynamic and essential modification. Occurring on serine and threonine residues of nuclear and cytoplasmic proteins, O-GlcNAcylation is analogous to phosphorylation in its regulatory scope, influencing a vast array of cellular processes including transcription, signal transduction, and cell cycle progression.

The study of site-specific glycosylation is paramount to unraveling its functional consequences. Chemical synthesis of glycopeptides, using precisely engineered building blocks, provides homogeneous materials that are inaccessible through biological expression systems. The Fmoc-L-Ser(GlcNAc) building block is a cornerstone of this strategy, enabling the site-specific incorporation of O-GlcNAc into synthetic peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2][3]

Molecular Architecture and Protective Group Strategy

The Fmoc-L-Ser(GlcNAc) building block is a sophisticated construct designed for seamless integration into the Fmoc-SPPS workflow.[2][4] Its structure consists of three key components:

-

L-Serine Backbone: The amino acid core that will be integrated into the growing peptide chain.

-

N-α-Fmoc Group: A temporary, base-labile protecting group on the α-amine. This group is stable to the acidic conditions often used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine, allowing for sequential peptide chain elongation.[3][5]

-

O-linked GlcNAc Moiety: The N-acetylglucosamine sugar is linked via a β-O-glycosidic bond to the serine side-chain hydroxyl group. The hydroxyl groups of the sugar are themselves protected, most commonly with acetyl (Ac) groups, to prevent side reactions during peptide synthesis.[4]

The full chemical name for the commonly used variant is N-α-(9-Fluorenylmethyloxycarbonyl)-O-β-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-L-serine.

Caption: Molecular components of the Fmoc-L-Ser(GlcNAc) building block.

Physicochemical Properties

A thorough understanding of the building block's properties is essential for its effective use. The data presented below is for the commonly used tri-O-acetylated version.

| Property | Value | Source |

| Chemical Formula | C₃₂H₃₆N₂O₁₃ | |

| Molecular Weight | 656.63 g/mol | |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥95% | |

| Storage Temperature | -20°C | |

| Solubility | Soluble in DMF, DCM | [6][7] |

Expert Insight: While soluble in standard SPPS solvents like Dimethylformamide (DMF), glycosylated amino acids can exhibit slower dissolution rates than their non-glycosylated counterparts. It is crucial to ensure complete dissolution before the coupling step to avoid issues with reagent stoichiometry and incomplete reactions. Sonication for a brief period can aid dissolution.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-Ser(GlcNAc) is in the chemical synthesis of O-GlcNAcylated peptides. The Fmoc-SPPS strategy is the most widely used method due to its milder reaction conditions compared to the older Boc-based chemistry.[8]

The SPPS Cycle: A Step-by-Step Workflow

The incorporation of the glyco-amino acid follows the standard SPPS cycle. The workflow is an iterative process of deprotection, activation, and coupling.[5][9]

Caption: SPPS cycle for incorporating the Fmoc-L-Ser(GlcNAc) building block.

Detailed Experimental Protocol

This protocol provides a generalized procedure for manual SPPS. Reagent equivalents and reaction times may need optimization based on the specific peptide sequence and scale.

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Fmoc-L-Ser((Ac)₃-β-D-GlcNAc)-OH

-

Standard Fmoc-protected amino acids

-

Coupling Reagents: HCTU (or HBTU/HATU), N,N'-Diisopropylethylamine (DIEA)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Solvents: HPLC-grade DMF, Dichloromethane (DCM)

-

Washing Solvents: Methanol (MeOH), DCM

-

Cleavage Cocktail (e.g., Reagent K): 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Capping Solution (Optional): 5% Acetic Anhydride, 5% DIEA in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Initial Fmoc Deprotection: If starting with an Fmoc-protected resin, remove the Fmoc group by treating with 20% piperidine/DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Coupling (Standard): Couple standard amino acids by pre-activating 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of HCTU and 8 equivalents of DIEA in DMF for 2-5 minutes, then adding to the resin and coupling for 1-2 hours.

-

Glyco-Amino Acid Coupling:

-

Rationale: Glycosylated amino acids are bulky and sterically hindered, often requiring longer coupling times and/or more potent activation methods. Double coupling is frequently a prudent choice to ensure high efficiency.

-

Dissolve 2.0 equivalents of Fmoc-L-Ser((Ac)₃-β-D-GlcNAc)-OH, 1.95 equivalents of HCTU, and 4.0 equivalents of DIEA in a minimal volume of DMF.

-

Allow the solution to pre-activate for 5 minutes.

-

Add the activated solution to the deprotected resin-bound peptide.

-

Allow the coupling reaction to proceed for 4-6 hours at room temperature.

-

Verification: Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), perform a second coupling.

-

-

Washing: After each coupling or deprotection step, wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

-

Capping (Optional but Recommended): After coupling the bulky glyco-amino acid, it is advisable to cap any unreacted free amines to prevent the formation of deletion sequences. Treat the resin with the capping solution for 15 minutes.

-

Iterative Cycles: Repeat steps 3 (or 4) through 6 to complete the peptide sequence.

-

Final Cleavage and Global Deprotection:

-

After final Fmoc deprotection, wash the resin with DMF, followed by DCM and MeOH, and dry under vacuum.

-

Treat the dried resin with the cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature.

-

Causality: The strong acid (TFA) cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Trt). Scavengers like TIS and water are critical to quench reactive cations generated during this process, preventing side reactions. The acetyl groups on the GlcNAc moiety are stable to TFA treatment.[10]

-

-

Post-Cleavage Workup:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Sugar O-Deacetylation:

-

The acetyl groups on the sugar must be removed in a separate step.

-

Dissolve the crude peptide in a solution of catalytic sodium methoxide in methanol (Zemplén deacetylation) or a solution of 0.1 M NaOH in Methanol/Water.[4][10]

-

Monitor the reaction by HPLC/MS. Once complete, neutralize the reaction with an acid (e.g., acetic acid).

-

-

Purification: Purify the final glycopeptide using reverse-phase HPLC (RP-HPLC).

Challenges and Field-Proven Insights

The synthesis of glycopeptides presents unique challenges not typically encountered in standard peptide synthesis.[1]

-

Steric Hindrance: The bulky nature of the glycosylated amino acid can lead to slow and inefficient coupling.

-

Mitigation Strategy: Use extended coupling times (4-12 hours), perform double couplings, and utilize potent coupling reagents like HATU or HCTU.[9] Warming the reaction vessel to 40-50°C can also improve efficiency, but must be done cautiously to avoid racemization.

-

-

Aggregation: Glycopeptide sequences, particularly those with multiple glycosylation sites, can be prone to aggregation on the solid support, hindering reagent access.

-

Mitigation Strategy: Incorporating pseudoproline dipeptides or using specialized resins (e.g., PEG-based resins) can disrupt secondary structures and improve solvation.

-

-

Base-Sensitivity of the Glycosidic Bond: The O-glycosidic bond can be susceptible to cleavage under strongly basic conditions. While generally stable to piperidine used for Fmoc removal, prolonged exposure or the use of stronger bases like DBU should be approached with caution, especially if the adjacent amino acid is a proline.[11]

-

Deprotection of Sugar Moieties: The final deprotection of the sugar's hydroxyl groups requires an additional step after TFA cleavage.

-

Expert Insight: The Zemplén deacetylation is highly efficient but must be carefully monitored to avoid peptide degradation.[10] An alternative strategy involves using more acid-labile protecting groups on the sugar (e.g., silyl ethers), which can be removed concurrently with the final TFA cleavage, simplifying the workflow.[12]

-

Conclusion

The Fmoc-L-Ser(GlcNAc) building block is an indispensable tool for the chemical biology and drug discovery communities. It provides a robust and reliable means to synthesize O-GlcNAcylated peptides, enabling detailed investigations into the structure-function relationships governed by this critical post-translational modification. While challenges such as steric hindrance and complex deprotection schemes exist, a rational approach to synthesis design, informed by the principles outlined in this guide, will empower researchers to successfully access these vital molecular probes.

References

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link] (Note: This is a representative academic source for SPPS protocols; the direct link is a placeholder for similar authoritative lab guides).

-

Broussard, T. C., et al. (2013). Synthesis of glycopeptides and glycopeptide conjugates. Frontiers in Immunology, 4, 449. Retrieved from [Link]

-

Yan, B., Li, W., & Hackenberger, C. P. R. (2021). A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection. Organic & Biomolecular Chemistry, 19(37), 8014-8017. Retrieved from [Link]

-

Anaspec. (n.d.). Fmoc-Ser(ß-D-GlcNAc(Ac)3)-OH. Retrieved from [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666–676. (Note: Representative of the field, specific URL for general context). Retrieved from [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (Note: Foundational paper in the field). Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Pourceau, G., Meyer, A., Vasseur, J. J., & Morvan, F. (2019). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. RSC Advances, 9(4), 1957-1961. Retrieved from [Link]

Sources

- 1. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH CAS 160067-63-0 — GlycoFineChem [glycofinechem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Fmoc-Ser(ß-D-GlcNAc(Ac)3)-OH - 100 mg [anaspec.com]

- 5. biosynth.com [biosynth.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chempep.com [chempep.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Acetyl group for proper protection of β-sugar-amino acids used in SPPS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of Acetyl Protecting Groups on N-Acetylglucosamine (GlcNAc): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Acetylglucosamine (GlcNAc) and the Imperative of Protecting Groups

N-Acetylglucosamine (GlcNAc) stands as a cornerstone of glycobiology, being a fundamental component of numerous vital glycoconjugates, including glycoproteins and glycolipids.[1] These complex biomolecules are integral to a vast array of biological processes. The intricate and polyfunctional nature of GlcNAc, with its multiple hydroxyl groups and an amino group, presents a significant challenge in synthetic carbohydrate chemistry. To achieve regioselective and stereoselective synthesis of complex glycans, the strategic use of protecting groups is not merely a convenience but a necessity. Among the arsenal of protecting groups available to a synthetic chemist, the acetyl group holds a position of particular importance in GlcNAc chemistry.

This in-depth technical guide provides a comprehensive exploration of the multifaceted roles of acetyl protecting groups on the GlcNAc scaffold. We will delve into the mechanistic underpinnings of how these seemingly simple groups dictate reaction outcomes, influence molecular conformation, and ultimately, how their strategic manipulation is pivotal in the synthesis of biologically relevant glycoconjugates.

Section 1: The Chemical and Stereochemical Influence of Acetyl Groups on GlcNAc

The introduction of acetyl groups onto the hydroxyl and amino functionalities of GlcNAc profoundly alters its chemical reactivity and stereochemical behavior. This influence is primarily twofold: steric hindrance and electronic effects.

Steric and Electronic Effects

The bulky nature of acetyl groups can sterically hinder the approach of reagents to adjacent functional groups, thereby allowing for regioselective reactions at less hindered positions. Electronically, the acetyl group is electron-withdrawing, which deactivates the oxygen atoms of the hydroxyl groups, making them less nucleophilic. This deactivation is crucial in preventing unwanted side reactions during glycosylation.

Neighboring Group Participation: The Key to Stereocontrol

One of the most critical roles of the N-acetyl group at the C-2 position of GlcNAc is its ability to act as a participating group in glycosylation reactions. This phenomenon, known as neighboring group participation, is a cornerstone of stereoselective glycoside synthesis.

During the activation of a GlcNAc donor, the N-acetyl group can attack the anomeric center to form a bicyclic oxazolinium ion intermediate.[2][3] This intermediate effectively shields one face of the molecule, forcing the incoming glycosyl acceptor to attack from the opposite face. This mechanism results in the exclusive or predominant formation of the 1,2-trans-glycosidic linkage (a β-linkage in the case of GlcNAc).

Caption: Neighboring group participation of the N-acetyl group in GlcNAc glycosylation.

The "Remote Protecting Group Effect"

Recent studies have highlighted the "remote protecting group effect," where the electronic nature of protecting groups at positions distant from the anomeric center can significantly influence the reactivity of the glycosyl donor.[1] For instance, the presence of an electron-donating group at the C-4 or C-6 position can enhance the reactivity of the GlcNAc donor by stabilizing the developing positive charge at the anomeric center during the formation of the oxocarbenium ion intermediate.[1] Conversely, electron-withdrawing groups like acetyl at these positions can decrease reactivity.[1]

Section 2: Strategic Application of Acetyl Protection in GlcNAc Synthesis

The judicious use of acetyl protecting groups is paramount in the multi-step synthesis of complex GlcNAc-containing oligosaccharides. This involves strategic protection and deprotection schemes to unmask specific hydroxyl groups for subsequent glycosylation reactions.

Per-O-Acetylation: A Common Starting Point

A frequent initial step in GlcNAc chemistry is the per-O-acetylation of all free hydroxyl groups. This renders the monosaccharide soluble in organic solvents and deactivates the hydroxyls, allowing for selective manipulation of the anomeric center.

Regioselective Deprotection: Unmasking the Desired Reactivity

The ability to selectively remove a single acetyl group in the presence of others is a powerful tool. A variety of methods have been developed for regioselective deacetylation, often exploiting the differential reactivity of primary versus secondary hydroxyl groups or employing enzymatic approaches.[4] For example, selective anomeric deacetylation is a crucial step in preparing glycosyl donors from per-acetylated sugars.[5]

Table 1: Common Reagents for Acetylation and Deacetylation

| Reaction | Reagent | Typical Conditions | Selectivity |

| Acetylation | Acetic anhydride, Pyridine | Room temperature | Generally non-selective |

| Acetylation | Acetyl chloride, Base | 0°C to room temperature | Generally non-selective |

| Deacetylation | Hydrazine hydrate in THF | 5–30°C | Regioselective 2-O-deacetylation |

| Deacetylation | Sodium methoxide in Methanol | 0°C to room temperature | General de-O-acetylation |

| Deacetylation | Ammonia in Methanol | Room temperature | General de-O-acetylation |

Experimental Protocol: Regioselective 2-O-Deacetylation of a Per-O-Acetylated Glucoside

The following protocol, adapted from the work of Li and Wang (2004), describes an efficient method for the regioselective deprotection of the 2-O-acetyl group.[6]

Materials:

-

Per-O-acetylated glucoside

-

85% Hydrazine hydrate

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the per-O-acetylated glucoside in THF.

-

Cool the solution to the desired temperature (e.g., 5°C, room temperature, or 30°C).

-

Add 85% hydrazine hydrate dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the 2-O-deacetylated product.

Caption: Workflow for regioselective 2-O-deacetylation of a per-O-acetylated glucoside.

Section 3: The Biological Implications of O-GlcNAcylation

Beyond their role as synthetic tools, acetyl groups are integral to the biological function of GlcNAc. The post-translational modification of intracellular proteins with a single O-linked N-acetylglucosamine (O-GlcNAc) is a dynamic and reversible process that plays a crucial regulatory role in a multitude of cellular processes.[7][8][9]

O-GlcNAcylation: A Key Regulator of Cellular Processes

O-GlcNAcylation is involved in:

-

Signaling: It can modulate signaling pathways, sometimes in a reciprocal relationship with phosphorylation.[8][10]

-

Transcription and Epigenetics: O-GlcNAc modification of transcription factors and histones influences gene expression.[11]

-

Protein Stability and Localization: The addition of O-GlcNAc can alter a protein's stability and its subcellular localization.[9][10]

-

Metabolism: O-GlcNAcylation acts as a nutrient sensor, linking cellular metabolic status to protein function.[10]

Dysregulation of O-GlcNAc cycling has been implicated in a range of diseases, including diabetes, cancer, and neurodegenerative disorders.[7][9]

Crosstalk with Other Post-Translational Modifications

A fascinating aspect of O-GlcNAcylation is its interplay with other post-translational modifications, particularly phosphorylation and acetylation.[7][8] The addition or removal of O-GlcNAc can influence whether a protein is phosphorylated or acetylated at nearby sites, adding another layer of complexity to cellular regulation.

Conclusion

The acetyl group, while seemingly simple, plays a profoundly important and multifaceted role in the chemistry and biology of N-acetylglucosamine. In the realm of synthetic chemistry, acetyl protecting groups are indispensable tools for controlling reactivity and stereoselectivity, with the neighboring group participation of the N-acetyl group being a classic example of their power. The strategic application of protection and deprotection schemes enables the construction of complex, biologically relevant glycans. In the biological context, the N-acetyl group of O-GlcNAc is a key regulatory modification that influences a vast array of cellular processes. A thorough understanding of the roles of acetyl groups on GlcNAc is therefore essential for researchers, scientists, and drug development professionals working in the fields of glycobiology, medicinal chemistry, and cellular biology.

References

-

A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group. National Center for Biotechnology Information. [Link]

-

Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology. Physiology.org. [Link]

-

O-GlcNAc. Wikipedia. [Link]

-

(PDF) Insights into O-Linked N-Acetylglucosamine (O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates. ResearchGate. [Link]

-

N-Acetylglucosamine. Wikipedia. [Link]

-

Protecting Group-Free Synthesis of Glycosides. ScholarWorks@UMassAmherst. [Link]

-

Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation?. ACS Publications. [Link]

-

The O-GlcNAc Modification. National Center for Biotechnology Information. [Link]

-

Regioselective Deacetylation in Nucleosides and Derivatives. National Center for Biotechnology Information. [Link]

-

Protecting-group- and microwave-free synthesis of β-glycosyl esters and aryl β-glycosides of N-acetyl-d-glucosamine. ResearchGate. [Link]

-

Advances in chemical probing of protein O-GlcNAc glycosylation: structural role and molecular mechanisms. Royal Society of Chemistry. [Link]

-

Acetyl Protection. Organic Chemistry Portal. [Link]

-

Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Frontiers. [Link]

-

Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. Canadian Center of Science and Education. [Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. National Center for Biotechnology Information. [Link]

-

The post-translational modification O-GlcNAc is a sensor and regulator of metabolism. The Royal Society. [Link]

-

Selection of protecting groups and synthesis of a β-1,4-GlcNAc-β-1,4-GlcN unit. ResearchGate. [Link]

-

An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. LookChem. [Link]

Sources

- 1. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]

- 4. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccsenet.org [ccsenet.org]

- 6. An Efficient and Regioselective Deprotection Method for Acetylated Glycosides - Lookchem [lookchem.com]

- 7. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. O-GlcNAc - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to Acetyl Group Removal from Glycopeptides

Introduction: The Significance of Deacetylation in Glycopeptide Analysis

In the intricate world of glycobiology and proteomics, the analysis of glycopeptides—peptides bearing covalently attached glycan structures—is paramount to understanding protein function, disease pathology, and for the development of novel therapeutics. Acetyl groups, present as N-acetyl moieties on amino sugars like N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), or as O-acetyl esters on hydroxyl groups of various monosaccharides (e.g., sialic acids), are common features of glycopeptides. While integral to their biological function, these acetyl groups can complicate structural analysis. Their removal, or deacetylation, is often a critical step to facilitate mass spectrometric sequencing, release glycans for further analysis, or to prepare glycopeptides for subsequent enzymatic or chemical modifications.

However, the process of deacetylation is not trivial. The choice of method must be carefully considered to avoid unwanted side reactions that can compromise the integrity of both the peptide backbone and the delicate glycan structures. This guide provides an in-depth exploration of the primary chemical and enzymatic methods for removing acetyl groups from glycopeptides, detailing the underlying principles, providing validated protocols, and discussing the critical parameters that ensure selective and efficient deacetylation while preserving the sample's integrity.

Section 1: Chemical Deacetylation Strategies

Chemical methods offer robust and often complete deacetylation but frequently require harsh conditions that necessitate careful optimization to prevent degradation. The primary distinction lies in the lability of the target acetyl group: O-acetyl esters are significantly more labile to basic conditions than the more stable N-acetyl amides.

Selective Removal of O-Acetyl Groups via Mild Alkaline Hydrolysis

O-acetyl groups, commonly found on the side chains of sialic acids, are susceptible to cleavage by mild base-catalyzed hydrolysis or transesterification. The method of choice must be gentle enough to preserve the far more stable N-acetyl groups and, critically, avoid the beta-elimination of O-linked glycans attached to serine and threonine residues.

The Zemplén deacetylation is the gold standard for removing O-acetyl groups from carbohydrates under mild, catalytic basic conditions.[1][2] The reaction is a transesterification process where a catalytic amount of sodium methoxide in methanol acts as the base.[2] The methoxide ion (CH₃O⁻) is a potent nucleophile that attacks the carbonyl carbon of the O-acetyl ester. This forms a tetrahedral intermediate which then collapses, transferring the acetyl group to the methanol solvent to form methyl acetate and regenerating the hydroxyl group on the sugar. Because the reaction is catalytic and proceeds at room temperature, it is highly selective for the more labile ester linkages over amide linkages and minimizes the risk of side reactions like beta-elimination.[1]

Caption: Mechanism of Zemplén De-O-acetylation.

This protocol is adapted from standard procedures for carbohydrate deacetylation.[1]

-

Sample Preparation: Dissolve the lyophilized O-acetylated glycopeptide in dry methanol (MeOH) to a final concentration of 1-5 mg/mL under an inert atmosphere (e.g., Argon or Nitrogen).

-

Initiation of Reaction: Cool the solution in an ice bath (0°C). Add a catalytic amount of freshly prepared 0.1 M sodium methoxide (NaOMe) in methanol. A typical starting point is 0.05-0.1 equivalents relative to the estimated number of acetyl groups.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) or by taking small aliquots for mass spectrometry analysis until the starting material is consumed (typically 1-4 hours).

-

Quenching: Once the reaction is complete, neutralize the mixture by adding a weak acid, such as Amberlite IR120 (H⁺) resin, until the pH of the solution becomes neutral (check with pH paper).

-

Work-up: Filter the resin and wash it with methanol. Combine the filtrate and washings.

-

Purification: Remove the solvent under reduced pressure. The resulting deacetylated glycopeptide can be purified from methyl acetate and other small molecules by size-exclusion chromatography or reversed-phase HPLC.

Removal of N-Acetyl Groups

N-acetyl groups are significantly more stable than their O-acetyl counterparts due to the amide linkage. Their removal requires more forceful conditions, which increases the risk of deleterious side reactions.

Hydrazinolysis, using anhydrous hydrazine (H₂NNH₂) or hydrazine hydrate, is a classical method for cleaving amide bonds, including the N-acetyl groups of GlcNAc and GalNAc.

Causality and Mechanism: Hydrazine is a strong nucleophile that attacks the amide carbonyl carbon. The reaction proceeds through a nucleophilic acyl substitution mechanism, ultimately releasing the free amine on the sugar and forming acetylhydrazide. The high temperatures often required (e.g., 100°C) can lead to partial degradation of the peptide backbone and the glycan itself.[3] While effective for complete N-deacetylation, the harshness of the conditions means that significant loss of sample can occur.[4] Studies on glycosaminoglycans have shown that hydrazinolysis can be performed under conditions that leave sulfate esters intact, but some depolymerization is still observed.[5]

Caption: Mechanism of Hydrazinolysis for N-Deacetylation.

Caution: Anhydrous hydrazine is highly toxic and explosive. Handle with extreme care in a certified fume hood.

-

Sample Preparation: Lyophilize the glycopeptide sample to ensure it is completely dry.

-

Reaction Setup: In a specialized reaction vial, add the dry glycopeptide and anhydrous hydrazine. A typical ratio is 1 mg of glycopeptide to 0.5-1.0 mL of hydrazine.

-

Incubation: Seal the vial under an inert atmosphere and heat at 100°C for 4-10 hours.

-

Removal of Hydrazine: After cooling, carefully remove the excess hydrazine by repeated evaporation under high vacuum with co-evaporation from toluene.

-

Re-N-acetylation (Optional but Recommended): Since hydrazinolysis removes all acetyl groups (N- and O-), a re-acetylation step is often performed to restore the native N-acetyl groups if only O-acetyl removal was ultimately desired, or to introduce a labeled acetyl group. This is typically done using acetic anhydride in a saturated sodium bicarbonate solution.

-

Purification: The resulting product must be extensively purified by chromatography.

Hydroxylaminolysis has emerged as a gentler alternative to hydrazinolysis for N-deacetylation, particularly for sensitive biopolymers like hyaluronic acid.[3] This method uses hydroxylamine (NH₂OH) and has been shown to cause significantly less degradation of the polymer backbone compared to hydrazine or strong alkali like NaOH.[3]

This protocol is based on methods developed for glycosaminoglycans.[3]

-

Reaction Solution: Prepare a solution of hydroxylamine or a salt thereof (e.g., hydroxylamine hydrochloride) in an appropriate solvent. The pH may need to be adjusted depending on the starting salt.

-

Reaction: Add the glycopeptide to the hydroxylamine solution.

-

Incubation: Heat the reaction at a controlled temperature, typically below 100°C (e.g., 70-90°C), for a period ranging from 2 to 200 hours, depending on the desired degree of deacetylation.[3] The reaction progress should be monitored.

-

Recovery: After the desired reaction time, the deacetylated glycopeptide is recovered, which may involve neutralization, precipitation, and/or chromatographic purification.

Section 2: Enzymatic Deacetylation: The Specificity Advantage

Enzymatic methods offer unparalleled specificity, allowing for the removal of acetyl groups from specific locations under mild, physiological conditions (typically neutral pH and 37°C). This minimizes the risk of side reactions that plague chemical methods.

Specific De-O-acetylation of Sialic Acids

Sialic acids are often O-acetylated at the C7, C8, or C9 positions. Sialate-O-acetylesterases are enzymes that can specifically remove these ester groups. A well-characterized example is the rat liver esterase, which selectively cleaves 9-O-acetyl groups.[6][7] The enzyme acts by first removing the 9-O-acetyl ester. Any 7- or 8-O-acetyl esters then undergo spontaneous, base-catalyzed migration to the more stable 9-position, where they are subsequently cleaved by the enzyme.[6]

-

Enzyme and Buffer: Obtain a purified sialate-9-O-acetylesterase. The reaction is typically performed in a neutral pH buffer, such as phosphate-buffered saline (PBS), pH 7.0-7.5.[6]

-

Reaction: Dissolve the glycopeptide in the reaction buffer. Add the esterase at an appropriate enzyme-to-substrate ratio (e.g., 1:100 to 1:20 by weight).

-

Incubation: Incubate the mixture at 37°C for 2-18 hours.

-

Termination and Analysis: The reaction can be stopped by heat inactivation (e.g., 95°C for 5 minutes) or by adding a denaturant. The deacetylated glycopeptide can then be analyzed directly by mass spectrometry or purified by HPLC.

Enzymatic De-N-acetylation

A variety of deacetylases exist that can hydrolyze the amide bond of N-acetylated sugars. These enzymes often exhibit high substrate specificity.

-

Chitin Deacetylases (CDAs): These enzymes catalyze the hydrolysis of the acetamido group in GlcNAc residues of chitin and chitooligosaccharides.[4] Their application to glycopeptides is an area of active research, offering a potentially mild method for de-N-acetylation.

-

Peptidoglycan Deacetylases: These enzymes are involved in bacterial cell wall metabolism and specifically target N-acetylglucosamine residues within the peptidoglycan structure.

-

Lysine Deacetylases (KDACs): These enzymes, also known as histone deacetylases (HDACs), are not glycan-specific but target acetylated lysine residues within the peptide backbone itself.[8] They are crucial tools for studying protein acetylation but are not used for removing acetyl groups from sugars.

Section 3: Navigating the Landscape of Side Reactions

The primary challenge in glycopeptide deacetylation is mitigating unwanted side reactions. A thorough understanding of these potential pitfalls is essential for selecting the appropriate method and interpreting results.

Beta-Elimination of O-Linked Glycans

This is the most significant side reaction when using basic conditions to remove acetyl groups from O-glycopeptides (glycans linked to Ser or Thr).[9] Strong bases, and even the milder conditions of Zemplén deacetylation if not carefully controlled, can abstract the proton from the α-carbon of the glycosylated serine or threonine residue.[10] This leads to a β-elimination reaction that cleaves the glycosidic bond, releasing the glycan and converting the amino acid residue to dehydroalanine (from Ser) or dehydroaminobutyric acid (from Thr).[11] This reaction is often irreversible and results in the complete loss of site-specific glycosylation information.

Caption: Mechanism of β-Elimination of O-Linked Glycans.

Aspartimide Formation

In glycopeptides containing an aspartic acid (Asp) residue, particularly sequences like Asp-Gly or Asp-Ser, basic conditions can promote the formation of a cyclic aspartimide intermediate. This occurs when the backbone amide nitrogen following the Asp residue attacks the side-chain carbonyl group. This cyclic imide can then hydrolyze to reopen the ring, but this can occur on either side of the imide, resulting in a mixture of the native α-aspartyl peptide and the unnatural β-aspartyl (iso-aspartyl) peptide. This side reaction is a significant concern during Fmoc-based solid-phase peptide synthesis and can be exacerbated by basic deacetylation steps.[12][13]

Peptide Bond Cleavage and Racemization

Harsh conditions, including concentrated base or acid and high temperatures, can lead to the non-specific hydrolysis of peptide bonds, fragmenting the glycopeptide. Additionally, strong bases can promote the racemization of chiral amino acid centers, altering the stereochemistry of the peptide.

Section 4: Method Selection and Data Summary

The optimal deacetylation strategy depends entirely on the specific goals of the experiment and the nature of the glycopeptide.

Decision-Making Workflow

Caption: Decision workflow for selecting a deacetylation method.

Table 1: Comparison of Deacetylation Methods

| Method | Target Group | Key Reagents | Conditions | Advantages | Disadvantages & Key Side Reactions |

| Zemplén Deacetylation | O-Acetyl | Catalytic NaOMe in MeOH | Room Temp, 1-4 h | Highly selective for esters, mild, high yield | Potential for β-elimination if not controlled; requires anhydrous solvent for best results. |

| Sialate-O-Acetylesterase | O-Acetyl (Sialic Acid) | Specific Esterase | pH ~7.0-7.5, 37°C, 2-18 h | Extremely specific, mild physiological conditions, no side reactions on peptide/other glycans. | Limited to specific linkages (e.g., 9-O-Ac); enzyme availability and cost. |

| Hydroxylaminolysis | N-Acetyl | NH₂OH | 70-90°C, 2-200 h | Milder than hydrazine, less backbone degradation.[3] | Slower reaction times; potential for side reactions still exists. |

| Hydrazinolysis | N-Acetyl (and O-Acetyl) | Anhydrous Hydrazine | 100°C, 4-10 h | Effective for complete de-N-acetylation. | Extremely harsh; causes significant peptide/glycan degradation[3]; highly toxic reagent. |

| Chitin Deacetylase | N-Acetyl (GlcNAc) | Specific Deacetylase | pH ~8.0, 35-40°C | Highly specific, mild physiological conditions. | Substrate specificity can be narrow; enzyme availability and cost. |

Conclusion

The removal of acetyl groups from glycopeptides is a powerful tool in the arsenal of the glycobiologist and proteomics researcher. As demonstrated, there is no one-size-fits-all solution. A successful deacetylation strategy is born from a clear understanding of the experimental goal, a deep appreciation for the chemical lability of the target and off-target functional groups, and a careful consideration of the potential for unwanted side reactions. Chemical methods like the Zemplén deacetylation provide broad utility for de-O-acetylation, while milder approaches like hydroxylaminolysis are showing promise for de-N-acetylation. The continued discovery and characterization of specific deacetylases will undoubtedly push the field towards cleaner, more precise modifications. By carefully weighing the advantages and disadvantages outlined in this guide, researchers can confidently select and execute the optimal deacetylation protocol, unlocking deeper insights into the complex world of glycoproteins.

References

- Method for deacetylation of biopolymers. (n.d.). Google Patents.

-

De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI. (2021, October 6). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Bendiak, B., & Cumming, D. A. (1985). Hydrazinolysis-N-reacetylation of glycopeptides and glycoproteins. Model studies using 2-acetamido-1-N-(L-aspart-4-oyl)-2-deoxy-beta-D-glucopyranosylamine. Carbohydrate Research, 144(1), 1–12. [Link]

- Higa, H. H., Diaz, S., & Varki, A. (1989). O-acetylation and de-O-acetylation of sialic acids. Purification, characterization, and properties of a glycosylated rat liver esterase specific for 9-O-acetylated sialic acids. The Journal of biological chemistry, 264(32), 19427–19434.

- Higa, H. H., Diaz, S., & Varki, A. (1989). O-Acetylation and De-O-acetylation of Sialic Acids. Purification, Characterization, and Properties of a Glycosylated Rat Liver Esterase Specific for 9-O-acetylated Sialic Acids. Journal of Biological Chemistry, 264(32), 19427-19434.

-

Yoshimura, Y., et al. (2020). A new strategy for the chemoenzymatic synthesis of glycopeptides by De-O-acetylation with an esterase and glycosylations with glycosyltransferases. Carbohydrate Research, 492, 108023. [Link]

-

β-Elimination Side Reactions - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Lysine deacetylase substrate selectivity: a dynamic ionic interaction specific to KDAC8 - NIH. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Selective N‐Deacetylation and Functionalization of Aminosugars - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Varamini, P., et al. (2021). Synthesis and In Vitro Characterization of Glycopeptide Drug Candidates Related to PACAP1–23. Pharmaceuticals, 14(8), 803. [Link]

- Method for deacetylation of biopolymers. (n.d.). Google Patents.

-

O-Acetylation and De-O-acetylation of Sialic Acids - Department of Cellular & Molecular Medicine. (n.d.). University of California, San Diego. Retrieved January 23, 2026, from [Link]

-

Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence - NIH. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - Radboud Repository. (n.d.). Radboud University. Retrieved January 23, 2026, from [Link]

-

Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. (2025, August 6). ChemRxiv. Retrieved January 23, 2026, from [Link]

-

The structure of a glycopeptide isolated from the yeast cell wall - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Shaklee, P. N., & Conrad, H. E. (1984). Hydrazinolysis of heparin and other glycosaminoglycans. The Biochemical journal, 217(1), 187–197. [Link]

-

Current Methods for the Characterization of O-Glycans | Journal of Proteome Research. (2020, September 5). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

De-sialylation of glycopeptides by acid treatment: enhancing sialic acid removal without reducing the identification - PubMed. (2022, August 4). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

LCMS-188 Glycopeptide analysis in Peptide Mapping workflow - Bruker. (n.d.). Bruker. Retrieved January 23, 2026, from [Link]

-

Purification and Characterization of Chitin Deacetylase from Colletotrichum lindemuthianum. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Lysine deacetylase substrate selectivity: a dynamic ionic interaction specific to KDAC8 - NIH. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Zemplén deacetylation - Chemistry Online. (2023, March 28). Chemistry Online. Retrieved January 23, 2026, from [Link]

-

Chemistry N-DEACETYLATION OF SOME AROMATIC AMIDES - YSU Journals. (n.d.). Yerevan State University. Retrieved January 23, 2026, from [Link]

-

ChemInform Abstract: Aspartimide Formation in Peptide Chemistry: Occurrence, Prevention Strategies and the Role of N-Hydroxylamines | Request PDF - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Chitin Deacetylases: Properties and Applications - PMC - PubMed Central - NIH. (2010, January 14). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose: synthesis of O-alpha-D-mannopyranosyl-(1----4) - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

O-Acetylation and De-O-acetylation of Sialic Acids - Department of Cellular & Molecular Medicine. (n.d.). University of California, San Diego. Retrieved January 23, 2026, from [Link]

-

Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD) | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Flow chart of the sequence analysis of a glycoprotein. The purified... - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Effect of NaOH concentration at deacetylation step on the characteristics of chitosan. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Expression and Molecular Modification of Chitin Deacetylase from Streptomyces bacillaris - PMC - NIH. (2022, December 23). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

HPLC Analysis of N- and O-linked Glycans from Glycoproteins Released by Alkaline β-Elimination | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Wiley Online Library. Retrieved January 23, 2026, from [Link]

-

Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products - NIH. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

New Insights Into Wall Polysaccharide O-Acetylation - Frontiers. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]

-

Reaction of different amides with hydrazine hydrate.[a,b] - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate - PMC - NIH. (2015, July 14). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. chemistry-online.com [chemistry-online.com]

- 3. US20190016830A1 - Method for deacetylation of biopolymers - Google Patents [patents.google.com]

- 4. Chitin Deacetylases: Structures, Specificities, and Biotech Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.nrel.gov [docs.nrel.gov]

- 6. O-acetylation and de-O-acetylation of sialic acids. Purification, characterization, and properties of a glycosylated rat liver esterase specific for 9-O-acetylated sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cmm.ucsd.edu [cmm.ucsd.edu]

- 8. Determination of the Deacetylation Degree of Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. O-Glycan Beta Elimination: Mechanism, Protocols & Profiling - Creative Proteomics [creative-proteomics.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Automated Synthesizer Protocols for Glycosylated Amino Acids: A Detailed Guide for Researchers

Introduction: The Critical Role of Glycosylation in Modern Drug Development

Protein glycosylation, the enzymatic attachment of carbohydrate chains (glycans) to a protein backbone, is one of the most complex and abundant post-translational modifications. This process plays a pivotal role in a vast array of biological functions, including protein folding, cell-cell recognition, and immune responses. Consequently, glycoproteins and glycopeptides have emerged as a significant class of therapeutics, with examples ranging from monoclonal antibodies to glycopeptide antibiotics like vancomycin.[1][2][3][4] The precise structure of the glycan component can profoundly influence the efficacy, stability, and pharmacokinetic profile of these drugs.[3]

The chemical synthesis of glycopeptides with well-defined structures is therefore essential for advancing our understanding of their biological functions and for the development of novel therapeutics.[3] Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides, and its adaptation for the synthesis of glycopeptides offers a powerful tool for researchers. This guide provides a comprehensive overview and detailed protocols for the automated synthesis of glycosylated amino acids, empowering scientists and drug development professionals to confidently produce these complex biomolecules.

Core Principles of Automated Glycopeptide Synthesis

Automated glycopeptide synthesis is predominantly performed using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] The use of the Fmoc protecting group for the α-amino group of the amino acids is crucial as it can be removed under mild basic conditions, which are generally compatible with the acid-sensitive glycosidic bonds of the glycan moieties.[6]

The most common and effective strategy for incorporating glycosylated amino acids is the "building block" approach. In this method, pre-synthesized Fmoc-protected amino acids, with the desired glycan already attached to the side chain (e.g., on asparagine for N-linked glycans or serine/threonine for O-linked glycans), are used directly in the automated synthesizer.[7]

The overall workflow of automated glycopeptide synthesis can be visualized as a cyclical process:

Caption: Automated Solid-Phase Glycopeptide Synthesis Workflow.

Essential Materials and Reagents

Glycosylated Amino Acid Building Blocks

A wide variety of Fmoc-protected glycosylated amino acids are commercially available, simplifying the synthesis process. Below is a table of commonly used building blocks.

| Building Block | Type | Common Protecting Groups on Glycan |

| Fmoc-Asn(Ac₃-β-D-GlcNAc)-OH | N-linked | Acetyl (Ac) |

| Fmoc-Asn(Ac₄-β-D-Man)-OH | N-linked | Acetyl (Ac) |

| Fmoc-Ser(Ac₃-α-D-GalNAc)-OH | O-linked | Acetyl (Ac) |

| Fmoc-Thr(Ac₃-α-D-GalNAc)-OH | O-linked | Acetyl (Ac) |

| Fmoc-Ser(Ac₄-β-D-Glc)-OH | O-linked | Acetyl (Ac) |

Note: The choice of protecting groups on the glycan is critical to prevent side reactions during synthesis and cleavage.

Reagents and Solvents

| Reagent/Solvent | Purpose | Recommended Grade |

| N,N-Dimethylformamide (DMF) | Main solvent | Peptide synthesis grade |

| Piperidine | Fmoc deprotection | Reagent grade |

| Dichloromethane (DCM) | Resin swelling and washing | ACS grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Coupling agent | Peptide synthesis grade |

| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Coupling additive | Peptide synthesis grade |

| HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Coupling agent | Peptide synthesis grade |

| Trifluoroacetic acid (TFA) | Cleavage and deprotection | Reagent grade |

| Triisopropylsilane (TIS) | Scavenger in cleavage cocktail | Reagent grade |

| Water | Scavenger in cleavage cocktail | HPLC grade |

| Acetonitrile (ACN) | HPLC mobile phase | HPLC grade |

Detailed Protocols for Automated Glycopeptide Synthesis

These protocols are designed for a microwave-assisted automated peptide synthesizer, such as the CEM Liberty Blue™, but can be adapted for other automated synthesizers.

Protocol 1: Preparation of Reagents

1.1 Deprotection Solution (20% Piperidine in DMF):

-

In a fume hood, carefully measure 200 mL of piperidine.

-

Add the piperidine to 800 mL of peptide synthesis grade DMF in a clean, dry bottle.

-

Mix thoroughly. This solution is stable for several weeks when stored at room temperature in a tightly sealed container.

1.2 Coupling Agent Solution (0.5 M HCTU in DMF):

-

Weigh 10.39 g of HCTU.

-

Dissolve the HCTU in 50 mL of peptide synthesis grade DMF.

-

This solution should be prepared fresh daily for optimal performance.

1.3 Amino Acid Solutions (0.2 M in DMF):

-

Calculate the required amount of each Fmoc-amino acid (both glycosylated and non-glycosylated) for a 0.2 M solution.

-

Dissolve each amino acid in the appropriate volume of DMF. Ensure complete dissolution, gentle warming may be required for some amino acids.

Protocol 2: Automated Synthesizer Setup and Programming (Example: CEM Liberty Blue™)

This protocol outlines the synthesis of a model O-linked glycopeptide.

-

Resin Loading:

-

Place 0.1 mmol of Rink Amide resin in the reaction vessel.

-

Swell the resin in DMF for 30 minutes.[8]

-

-

Method Programming:

-

Deprotection:

-

Reagent: 20% Piperidine in DMF

-

Microwave Power: 45 W

-

Temperature: 75°C

-

Time: 3 minutes

-

-

Washing (Post-Deprotection):

-

Solvent: DMF

-

Volume: 4 x 7 mL

-

-

Coupling (Standard Amino Acids):

-

Reagents: 0.2 M Fmoc-AA-OH (5 eq), 0.5 M HCTU (5 eq), 2 M DIPEA (10 eq)

-

Microwave Power: 40 W

-

Temperature: 90°C

-

Time: 5 minutes

-

-

Coupling (Glycosylated Amino Acids):

-

Reagents: 0.2 M Fmoc-Glyco-AA-OH (1.5-2 eq), 0.5 M HCTU (1.5-2 eq), 2 M DIPEA (3-4 eq)

-

Microwave Power: 0 W (to avoid potential degradation of the glycan)

-

Temperature: 50°C

-

Time: 10-20 minutes (double coupling may be necessary)

-

-

Washing (Post-Coupling):

-

Solvent: DMF

-

Volume: 3 x 7 mL

-

-

-

Sequence Entry: Enter the desired peptide sequence, ensuring the correct glycosylated amino acid building block is assigned to the appropriate position.

-

Initiate Synthesis: Start the automated synthesis program.

Caption: A single cycle of the automated synthesis process.

Protocol 3: Cleavage and Deprotection

3.1 Cleavage Cocktail Preparation (Reagent K, modified):

-

In a fume hood, prepare a fresh solution of:

-

Trifluoroacetic acid (TFA): 95%

-

Triisopropylsilane (TIS): 2.5%

-

Water: 2.5%

-

-

For peptides containing arginine (Arg(Pbf)) and/or tryptophan (Trp(Boc)), a common cleavage cocktail is TFA/TIS/H₂O/EDT (94:1:2.5:2.5).[9]

3.2 Cleavage Procedure:

-

Transfer the resin-bound glycopeptide to a cleavage vessel.

-

Add the cleavage cocktail (approximately 10 mL per 0.1 mmol of resin).

-

Stir or shake the mixture at room temperature for 2-3 hours.[10]

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates.

-

Precipitate the crude glycopeptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the glycopeptide.

-

Decant the ether and dry the peptide pellet under a stream of nitrogen.

Protocol 4: Purification by Reverse-Phase HPLC (RP-HPLC)

-

Sample Preparation: Dissolve the crude glycopeptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

HPLC System:

-

Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution:

-

Run a linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the glycopeptide.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Analysis of Fractions: Analyze the collected fractions by LC-MS to confirm the identity and purity of the glycopeptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Protocol 5: Analysis and Characterization by Mass Spectrometry

-

LC-MS Analysis:

-

Inject a small aliquot of the purified glycopeptide into an LC-MS system.

-

Confirm the molecular weight of the glycopeptide. The observed mass should correspond to the theoretical mass.

-

-

Tandem MS (MS/MS) Analysis:

-

Fragment the parent ion of the glycopeptide to confirm the peptide sequence and the identity of the attached glycan.

-

Characteristic oxonium ions (e.g., m/z 204.08 for HexNAc, m/z 366.14 for HexHexNAc) in the MS/MS spectrum are indicative of the glycan moiety.[11]

-

Troubleshooting Common Issues in Automated Glycopeptide Synthesis

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete coupling of the glycosylated amino acid. | - Double couple the glycosylated amino acid.[12]- Increase the coupling time for the glycosylated amino acid.- Use a lower microwave power or no microwave during the coupling of the glycosylated amino acid. |

| - Aggregation of the growing peptide chain. | - Use a more polar solvent system (e.g., NMP instead of DMF).[12]- Incorporate pseudoproline dipeptides at strategic positions. | |

| Side Reactions | - Aspartimide formation at Asp-Gly or Asp-Ser sequences. | - Use a slower, room temperature coupling for these sequences. |

| - Racemization of amino acids. | - Use Oxyma Pure as an additive to suppress racemization. | |

| - Oxidation of Met or Cys residues. | - Use a cleavage cocktail containing scavengers like EDT. | |

| Poor Purity | - Incomplete deprotection of Fmoc group. | - Extend the deprotection time or use a fresh deprotection solution. |

| - Deletion sequences. | - Optimize coupling conditions (time, temperature, equivalents of reagents). |

Conclusion and Future Perspectives

The automated synthesis of glycosylated amino acids has become an indispensable tool in glycobiology and drug discovery. The protocols outlined in this guide provide a robust framework for the successful synthesis of a wide range of glycopeptides. As synthesizer technology and chemical methodologies continue to advance, we can anticipate even more efficient and versatile approaches to constructing these complex and vital biomolecules, further accelerating the development of novel glycopeptide-based therapeutics.

References

- Kuhler, J. L. (2025). Glycopeptide antibiotics. Research Starters. EBSCO.

-

Wikipedia. (n.d.). Glycopeptide antibiotic. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

- Nowick, J. S. (n.d.).

- Medzihradszky, K. F., & Chalkley, R. J. (2012). Automated glycopeptide analysis—review of current state and future directions. Analytical and bioanalytical chemistry, 403(8), 2215–2226.

- CEM Corporation. (n.d.). Automated Microwave-Enhanced Synthesis of Glycopeptides with O-Linked Glycans.

- Li, L., & Li, L. (2021). Methods for Quantification of Glycopeptides by Liquid Separation and Mass Spectrometry. Molecular & Cellular Proteomics, 20, 100115.

- Unknown. (n.d.).

- Yarlagadda, V., Sarkar, A., & Samaddar, S. (2018). Developments in Glycopeptide Antibiotics. ACS infectious diseases, 4(7), 715–735.

- Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.

-

Drugs.com. (2023, April 12). List of Glycopeptide Antibiotics + Uses, Types & Side Effects. Retrieved from [Link]

- PacBio. (2018, August 1). Guide - Low Yield Troubleshooting.

- MAC-MOD Analytical. (n.d.). High Efficiency LC-MS Analysis of O-GlcNAc Modified Synthetic Peptides.

- El-Faham, A., & Albericio, F. (2011). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Organic & biomolecular chemistry, 9(21), 7434–7440.

- CEM Corporation. (n.d.). Automated Microwave-Enhanced Synthesis of Glycopeptides with O-Linked Glycans.

- CEM Corporation. (n.d.). Cleavage Cocktail Selection.

- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Methods in molecular biology (Clifton, N.J.), 35, 17–31.

-

Taylor & Francis. (n.d.). Glycopeptide antibiotics – Knowledge and References. Retrieved from [Link]

- OHSU. (n.d.).

- Yang, Y., & Zhang, H. (2020). Extracting Informative Glycan-Specific Ions From Glycopeptide MS/MS Spectra With GlyCounter. Frontiers in chemistry, 8, 607.

- Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- Beijing Novofans Biotechnology Co., Ltd. (n.d.).

- Al-Gharabli, S. I., Al-Gharabli, S. I., Al-Gharabli, S. I., Al-Gharabli, S. I., Al-Gharabli, S. I., Al-Gharabli, S. I., ... & Albericio, F. (2020). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Green Chemistry.

-

Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]

- National Center for Functional Glycomics (NCFG). (2024, June 3). Facts About: Glycopeptides Made by Bacteria.

- Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®.

- Benchchem. (n.d.).

- Cemis-Tech. (n.d.). Liberty Blue | Peptide Synthesis.

- Agilent Technologies. (2010, May 6).

-

Bionano. (n.d.). Troubleshooting Guides. Retrieved from [Link]

- Rosner, M. R., & Robbins, P. W. (1982). Separation of glycopeptides by high performance liquid chromatography. Journal of cellular biochemistry, 18(1), 37–47.

- Creative Biolabs. (n.d.).

- Google Patents. (n.d.).

- University of Delaware. (n.d.).

- The Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal.

-

RxList. (2021, October 22). Glycopeptides: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]

-

Rapid Novor. (2025, September 17). Glycan Analysis Service via LC-MS. Retrieved from [Link]

- Wang, L., Wang, L., Wang, L., Wang, L., Wang, L., Wang, L., ... & Li, Y. (2018). First total synthesis of hoshinoamide A. Organic & biomolecular chemistry, 16(29), 5262–5267.

- Ye, G., & Tan, Z. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Organic letters, 24(8), 1634–1638.

- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504.

- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.

- Thermo Fisher Scientific. (n.d.).

- Kumar, V. S., & Kumar, V. S. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.

- Blaskovich, M. A. T., & Cooper, M. A. (2018). Glycopeptides and glycodepsipeptides in clinical development: A comparative review of their antibacterial spectrum, pharmacokinetics and clinical efficacy. Current opinion in chemical biology, 42, 15–23.

- Toth, I., & Toth, I. (2016). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Methods in molecular biology (Clifton, N.J.), 1369, 13–24.

Sources

- 1. Glycopeptide antibiotics | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 2. Glycopeptide antibiotic - Wikipedia [en.wikipedia.org]

- 3. Developments in Glycopeptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8] Facts About: Glycopeptides Made by Bacteria | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. First total synthesis of hoshinoamide A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. biotage.com [biotage.com]

Application Notes and Protocols for the HPLC Purification of O-GlcNAcylated Peptides

Introduction: The Challenge and Importance of O-GlcNAc Peptide Purification

O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification (PTM) where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1] This modification is crucial for regulating a vast array of cellular processes, including signal transduction, gene expression, and protein stability.[1][2] Unlike complex glycosylation, O-GlcNAcylation is reversible, with O-GlcNAc transferase (OGT) adding the sugar and O-GlcNAcase (OGA) removing it, creating a dynamic interplay that rivals phosphorylation in its regulatory scope.[3]

Despite its significance, the analysis of O-GlcNAcylated proteins and peptides presents considerable analytical challenges. The modification is often present at substoichiometric levels, meaning only a small fraction of a given protein may be modified at any time.[4] Furthermore, O-GlcNAcylated peptides are often suppressed by their more abundant unmodified counterparts in analytical systems.[4][5] Therefore, robust enrichment and high-resolution purification are not just beneficial, but essential for successful identification and characterization.[6][7]

This guide provides a detailed overview and actionable protocols for the purification of O-GlcNAcylated peptides using High-Performance Liquid Chromatography (HPLC). We will explore the critical upstream enrichment strategies and then delve into two orthogonal HPLC methods—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—that are central to isolating these modified species for subsequent analysis, typically by mass spectrometry (MS).

Part 1: Foundational Enrichment Strategies

Direct HPLC analysis of a complex protein digest for O-GlcNAc peptides is often futile due to their low abundance.[2] An enrichment step is a mandatory prerequisite. The choice of enrichment strategy depends on the sample type, available resources, and the specific research question.

Workflow for O-GlcNAc Peptide Analysis

The overall process involves several key stages, from initial sample preparation to final analysis. Each step is critical for a successful outcome.

Caption: General workflow for O-GlcNAc peptide analysis.

Lectin Affinity Chromatography

Lectins are proteins that bind specifically to carbohydrate structures.[8] Wheat germ agglutinin (WGA) is a well-established lectin for enriching O-GlcNAcylated proteins and peptides.[6] However, WGA can also bind to sialic acid and other terminal GlcNAc structures, necessitating careful experimental design. More specific lectins, such as a recombinant form of Agrocybe aegerita lectin (AANL6), have shown higher affinity and specificity for O-GlcNAc.[1][6]

-

Principle: Immobilized lectin on a solid support (e.g., agarose beads) captures glycopeptides from the digest. After washing away non-binding peptides, the O-GlcNAcylated peptides are eluted using a competitive sugar (e.g., N-acetylglucosamine).

-

Causality: This method is effective because of the specific, albeit sometimes weak, interaction between the lectin and the GlcNAc moiety. The success of Lectin Weak Affinity Chromatography (LWAC) often relies on multiple rounds of enrichment to achieve sufficient purity.[1]

Immunoaffinity Enrichment

This approach utilizes antibodies that specifically recognize the O-GlcNAc modification. The pan-specific antibody CTD110.6 is widely used for this purpose.[6]

-

Principle: Similar to lectin affinity, an O-GlcNAc-specific antibody is immobilized on a support to capture the target peptides. Elution is typically achieved by lowering the pH (e.g., using trifluoroacetic acid) to disrupt the antibody-antigen interaction.[9]

-

Causality: The high specificity of the antibody for the O-GlcNAc moiety provides excellent selectivity. However, the efficiency can be dependent on the peptide sequence context, and different antibodies may capture different subsets of O-GlcNAcylated peptides.[7][9]

Chemoenzymatic and Metabolic Labeling

These powerful methods introduce a unique chemical handle onto the O-GlcNAc moiety, which can then be used for covalent capture.

-

Principle:

-

Metabolic Labeling: Cells are cultured with an azide-modified sugar analog (e.g., Ac4GalNAz), which is incorporated into proteins during O-GlcNAcylation.[2]

-

Enzymatic Labeling: A mutant galactosyltransferase (Gal-T1 Y289L) is used to transfer a galactose analog bearing a ketone or azide group specifically to the O-GlcNAc on isolated proteins or peptides.[6]

-

Capture: The azide or ketone handle is then covalently linked to a solid support functionalized with an alkyne or hydrazide group, respectively, often via a "click chemistry" reaction.[2][3] Elution can be challenging due to the covalent bond but can be achieved through specific cleavage strategies.

-

-

Causality: This approach offers very high specificity and a strong, covalent capture that withstands stringent washing conditions, leading to very pure enriched samples. It allows for the specific targeting of newly synthesized glycoproteins.[2]

Boronic Acid Affinity Chromatography (BAC)

-

Principle: Boronic acids can form reversible covalent bonds with cis-diol groups present in sugar molecules.[10][11] Under alkaline pH conditions, boronic acid functionalized supports will bind to the sugar moiety of glycopeptides. Lowering the pH reverses this bond, allowing for elution.[11]

-

Causality: This method provides broad-spectrum capture of glycoproteins and glycopeptides. While effective, it is not specific to O-GlcNAc and will capture other glycans. Its primary advantage is the robust, covalent nature of the interaction and the simple pH-mediated elution.[12]

Part 2: HPLC Purification Protocols

Once enriched, the O-GlcNAc peptide fraction is still a mixture that requires further separation. HPLC is the method of choice for this purification step, providing the resolution needed to isolate individual glycopeptides.[13]

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates peptides based on their hydrophobicity. It is a cornerstone of peptide analysis and is highly effective for purifying enriched O-GlcNAc peptide samples.[13]

-

Principle of Separation: Peptides bind to a hydrophobic stationary phase (e.g., C18) in a polar, aqueous mobile phase. They are eluted by increasing the concentration of a less polar organic solvent (typically acetonitrile), with more hydrophobic peptides eluting later. The addition of a single O-GlcNAc moiety slightly increases the hydrophilicity of a peptide, causing it to elute slightly earlier than its unmodified counterpart, although this effect can be minimal.[14]

-

Column Selection: A high-quality, end-capped C18 column is recommended.

-

Stationary Phase: C18 silica particles.

-

Particle Size: Sub-2 µm for UHPLC (higher resolution) or 3-5 µm for standard HPLC.

-

Pore Size: 100-300 Å is suitable for peptides.

-

Dimensions: Analytical scale (e.g., 2.1 mm ID x 100-150 mm length).

-

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in HPLC-grade water. FA is preferred for MS compatibility.

-

Mobile Phase B (Organic): 0.1% TFA or 0.1% FA in HPLC-grade acetonitrile.

-

Rationale: The ion-pairing agent (TFA or FA) sharpens peaks and improves resolution by forming neutral complexes with charged peptide residues.

-

-

Sample Preparation:

-

Resuspend the enriched, dried peptide sample in a small volume of Mobile Phase A (or a low percentage of Mobile Phase B, e.g., 2-5% B).

-

Centrifuge the sample to pellet any insoluble material before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: Dependent on column ID (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).

-

Column Temperature: 30-40 °C to improve peak shape and reproducibility.

-

Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic residues).

-

Gradient Elution: A shallow gradient is crucial for resolving complex peptide mixtures.

-

Example Gradient:

-

0-5 min: 2% B (loading and equilibration)

-

5-65 min: 2% to 40% B (peptide elution)

-

65-70 min: 40% to 90% B (column wash)

-

70-75 min: 90% B (hold)

-

75-80 min: 90% to 2% B (return to initial)

-

80-90 min: 2% B (re-equilibration)

-

-

-

-

Fraction Collection: Collect fractions across the chromatogram (e.g., every 30-60 seconds) for subsequent analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC)